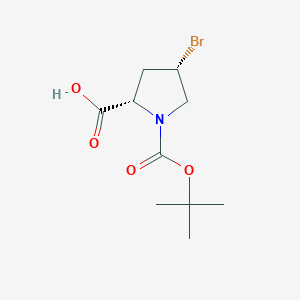

(2S, 4S)-1-N-Boc-4-bromo-proline

Description

BenchChem offers high-quality (2S, 4S)-1-N-Boc-4-bromo-proline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S, 4S)-1-N-Boc-4-bromo-proline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,4S)-4-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHRDAQIOFPRMI-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001155482 | |

| Record name | rel-1-(1,1-Dimethylethyl) (2R,4R)-4-bromo-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001155482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187932-86-0 | |

| Record name | rel-1-(1,1-Dimethylethyl) (2R,4R)-4-bromo-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-1-(1,1-Dimethylethyl) (2R,4R)-4-bromo-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001155482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Utilization of (2S, 4S)-1-N-Boc-4-bromo-proline in Medicinal Chemistry

[1]

Executive Summary

(2S, 4S)-1-N-Boc-4-bromo-proline (CAS: 1187932-86-0) is a high-value chiral building block, primarily utilized as a stereochemical pivot in the synthesis of 4-substituted proline derivatives.[] Its utility stems from its specific stereochemistry: the bromine atom at the C4 position is cis to the C2-carboxyl group. This configuration makes it the ideal substrate for SN2 nucleophilic displacement reactions, which proceed with inversion of configuration to yield biologically relevant trans-4-substituted prolines (e.g., 4-fluoroproline, 4-azidoproline).[] This guide details the synthesis, mechanistic logic, and application of this compound in drug discovery and peptidomimetic design.[]

Chemical Identity & Core Data[1][2][3][4]

| Property | Detail |

| Chemical Name | (2S, 4S)-1-(tert-Butoxycarbonyl)-4-bromopyrrolidine-2-carboxylic acid |

| Common Synonyms | Boc-cis-4-bromo-L-proline; N-Boc-cis-4-bromo-proline |

| CAS Number | 1187932-86-0 |

| Molecular Formula | C₁₀H₁₆BrNO₄ |

| Molecular Weight | 294.14 g/mol |

| Stereochemistry | (2S, 4S) - cis relationship between C2-COOH and C4-Br |

| Physical State | White to off-white solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; sparingly soluble in water |

Synthetic Logic: The Stereochemical Pivot

The strategic value of (2S, 4S)-1-N-Boc-4-bromo-proline lies in the "Walden Inversion" principle.[] Natural L-hydroxyproline exists as the trans isomer ((2S, 4R)). Direct functionalization often retains stereochemistry or leads to mixtures.[]

To access pure trans-4-functionalized derivatives (which mimic the natural collagen pucker), chemists must first invert the (4R)-hydroxyl to a (4S)-leaving group. The (4S)-bromo derivative serves this purpose perfectly.

-

Step 1 (Inversion): Conversion of trans-4-hydroxy ((2S, 4R)) to cis-4-bromo ((2S, 4S)) via the Appel reaction.[]

-

Step 2 (Inversion): Displacement of cis-4-bromo ((2S, 4S)) by a nucleophile (Nu⁻) to yield trans-4-functionalized product ((2S, 4R)).[]

Pathway Visualization

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of (2S, 4S)-1-N-Boc-4-bromo-proline methyl ester, followed by hydrolysis to the acid. Note: The methyl ester is often the preferred storage form due to higher stability.

Phase 1: Appel Reaction (Formation of C-Br bond)

Reagents: Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq), Carbon Tetrabromide (CBr₄, 1.25 eq), Triphenylphosphine (PPh₃, 1.5 eq), DCM (Solvent).[]

-

Preparation: Dissolve Boc-trans-4-hydroxy-L-proline methyl ester in anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). Cool to 0°C.[]

-

Activation: Add CBr₄ to the solution and stir for 10 minutes.

-

Substitution: Slowly add PPh₃ (dissolved in DCM) dropwise over 30 minutes. The solution may turn slightly yellow.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Visualize with Ninhydrin or PMA stain).

-

Workup: Add diethyl ether to precipitate triphenylphosphine oxide (Ph₃PO). Filter the solids.[8] Concentrate the filtrate.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Yield Target: 70–85%.[]

-

Stereochemical Check: The product is the cis -bromo ester.

-

Phase 2: Hydrolysis (Ester to Acid)

Critical Caution: Basic hydrolysis of secondary bromides can lead to elimination (forming 3,4-dehydroproline).[] Use mild conditions.

-

Dissolution: Dissolve the bromo-ester in THF/Water (3:1). Cool to 0°C.[]

-

Hydrolysis: Add LiOH (1.1 eq, 1M solution) dropwise.

-

Monitoring: Stir at 0°C–5°C. Do not heat. Monitor closely by LC-MS to detect elimination byproducts.

-

Quench: Once starting material is consumed (typically 2–4 hours), carefully acidify to pH 4 with 1M HCl at 0°C.

-

Extraction: Extract immediately with Ethyl Acetate. Dry over Na₂SO₄ and concentrate in vacuo at low temperature (<30°C).

-

Storage: Store at -20°C.

Applications in Drug Discovery

The (2S, 4S)-bromo scaffold is a versatile intermediate for generating diverse proline libraries.

Synthesis of 4-Fluoroproline (19F NMR Probes)

Fluorine substitution at the 4-position alters the ring pucker (endo/exo) and provides a sensitive handle for 19F NMR studies of protein folding.

-

Protocol: React (2S, 4S)-bromo ester with TBAF (Tetrabutylammonium fluoride) or AgF.[]

-

Result: (2S, 4R)-4-fluoro-proline (Trans).[]

Synthesis of 4-Azidoproline (Click Chemistry)

Azidoprolines are essential for "Click" chemistry (CuAAC) to attach fluorophores or drugs to peptides.

-

Protocol: React (2S, 4S)-bromo ester with Sodium Azide (NaN₃) in DMF at 50°C.

-

Result: (2S, 4R)-4-azido-proline (Trans).[]

Synthesis of 4-Thioproline (Native Chemical Ligation)

Thioprolines are used in native chemical ligation and redox-sensitive peptide design.

-

Protocol: React with Potassium Thioacetate (KSAc).

-

Result: (2S, 4R)-4-acetylthio-proline.[]

Application Workflow Diagram

Handling & Stability

-

Thermal Instability: The C-Br bond on the pyrrolidine ring is susceptible to thermal elimination. Avoid temperatures >60°C during workup.[]

-

Storage: Store the solid acid or ester at -20°C under argon.

-

Safety: The compound is an alkylating agent. Handle with gloves and in a fume hood.

-

Solubility: Dissolve in DCM or DMF for reactions; avoid protic solvents (MeOH/EtOH) if solvolysis is a concern during long-term storage.

References

-

PubChem. "(2S, 4S)-1-N-Boc-4-bromo-proline | C10H16BrNO4."[] National Library of Medicine. [Link]

-

Lodd, E. et al. "A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering."[] Organic & Biomolecular Chemistry, 2022.[][9] [Link]

-

Verber, D.F. et al. "Synthesis of 4-substituted prolines."[] Journal of Medicinal Chemistry. (Contextual reference for general proline functionalization strategies).

Sources

- 2. mdpi.com [mdpi.com]

- 3. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. iris.cnr.it [iris.cnr.it]

Beyond the Formula: The Strategic Utility of (2S, 4S)-1-N-Boc-4-bromo-proline in Peptidomimetics

Abstract

In the landscape of modern drug design, proline derivatives serve as critical "molecular architects," forcing peptide backbones into specific secondary structures. Among these, (2S, 4S)-1-N-Boc-4-bromo-proline is not merely a halogenated intermediate; it is a stereochemical tool used to lock peptide conformation and facilitate late-stage functionalization ("Proline Editing"). This guide analyzes its physicochemical profile, synthetic pathways, and its role in modulating the endo/exo ring pucker via the gauche effect.

Part 1: Chemical Identity & Physical Profile[1]

For researchers planning synthesis or procurement, the precise stereochemical identification of this molecule is paramount. It is the cis -isomer relative to the carboxyl group, typically synthesized via inversion of the naturally occurring trans-4-hydroxyproline.

Key Data Table[1]

| Property | Specification |

| IUPAC Name | (2S,4S)-4-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

| Common Name | N-Boc-cis-4-bromo-L-proline |

| Molecular Formula | C₁₀H₁₆BrNO₄ |

| Molecular Weight | 294.14 g/mol |

| CAS Number | 1260593-55-2 (Primary Commercial); 1187932-86-0 (Related) |

| Stereochemistry | (2S) at |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |

| SMILES | CC(C)(C)OC(=O)N1CC[C@H]1C(=O)O |

Part 2: Stereochemical Mechanics & The "Gauche Effect"

To use this molecule effectively, one must understand why the (4S)-bromo substitution is chosen over its (4R) counterpart. The utility lies in the ring pucker .

The Conformational Switch

The pyrrolidine ring of proline is not planar; it puckers to relieve torsional strain.

-

C

-exo pucker: Favored by (2S, 4R)-hydroxyproline (natural collagen). Stabilizes trans amide bonds.[1] -

C

-endo pucker: Favored by (2S, 4S)-bromoproline . Stabilizes cis amide bonds and specific

The Mechanism

Electronegative substituents (like Br or F) at the 4-position prefer a gauche orientation relative to the ring nitrogen.

-

In the (2S, 4S) isomer, the bromine is cis to the carboxyl group. To achieve the favorable gauche overlap between the

and -

Application: If your peptide requires a Type VI

-turn or you wish to populate the cis-amide conformer, (2S, 4S)-bromo-proline is the correct building block.

Figure 1: The causal link between 4S-bromination and peptide secondary structure.

Part 3: Synthesis Protocol (Self-Validating)

The synthesis relies on the Appel Reaction or Mitsunobu-type halogenation. The critical feature is the Walden Inversion at the C4 position. To obtain the (4S) product, you must start with the (4R) precursor (standard trans-4-hydroxyproline).

Workflow: Inversion Strategy

Starting Material: N-Boc-trans-4-hydroxy-L-proline (2S, 4R).

Reagents: Carbon Tetrabromide (

Step-by-Step Protocol

-

Preparation:

-

Dissolve 1.0 eq of N-Boc-trans-4-hydroxy-L-proline in anhydrous Dichloromethane (DCM).

-

Validation Check: Ensure solvent is dry; moisture competes with the alcohol for the phosphonium intermediate.

-

-

Activation (0°C):

-

Cool to 0°C. Add 1.5 eq of Triphenylphosphine (

). -

Why? Low temperature prevents side reactions and racemization at the

-carbon.

-

-

Bromination (The Inversion):

-

Workup & Purification:

-

Stir at room temperature for 4-12 hours.

-

Quench with saturated aqueous

. -

Extract with DCM.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Self-Validation: Check NMR.[1][3][4][5] The H4 proton signal will shift downfield due to Br, and the coupling constants (

) will change, reflecting the change from trans to cis relative to H2.

-

Figure 2: Synthetic pathway demonstrating the stereochemical inversion from 4R-OH to 4S-Br.

Part 4: Applications in "Proline Editing"

(2S, 4S)-1-N-Boc-4-bromo-proline is rarely the final drug; it is a high-value intermediate. Because Bromine is a good leaving group, this molecule allows for Proline Editing —the stereospecific installation of functional groups via a second

The "Double Inversion" Tactic

If you treat the (2S, 4S)-bromo derivative with a nucleophile (e.g., Sodium Azide,

-

(2S, 4S)-Br +

-

Result: A trans-substituted proline capable of Click Chemistry (CuAAC), with the stable exo pucker found in collagen.

-

Direct Usage (Peptidomimetics)

Incorporating the bromo-proline directly into a peptide chain (without displacement) is used to:

-

Increase lipophilicity (

) to improve membrane permeability. -

Lock the peptide backbone into a turn conformation to bind specific receptors (e.g., GPCRs).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74788385, (2S, 4S)-1-N-Boc-4-bromo-proline. Retrieved from [Link][6]

-

Raines, R. T., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. Retrieved from [Link]

-

Shoulders, M. D., & Raines, R. T. (2009). Collagen Structure and Stability. Annual Review of Biochemistry. (Discusses the stereoelectronic effects of 4-substitution). Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. iris.cnr.it [iris.cnr.it]

- 3. researchgate.net [researchgate.net]

- 4. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (2S, 4S)-1-N-Boc-4-bromo-proline | C10H16BrNO4 | CID 74788385 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Fulcrum of Design: A Technical Guide to 4-Substituted Proline Analogs in Research

Abstract

Proline, the only proteinogenic secondary amino acid, imposes unique and profound conformational constraints on the polypeptide backbone, making it a critical residue in protein structure, folding, and recognition events.[1][2] The strategic modification of its pyrrolidine ring, particularly at the C4-position, offers a powerful toolkit for chemists and biologists to finely tune these properties. This guide provides an in-depth exploration of 4-substituted proline analogs, moving from the fundamental principles of stereoelectronic control to their practical applications in peptide science, drug discovery, and asymmetric catalysis. We will dissect the causal relationships between the nature of the 4-substituent and its impact on ring pucker, cis/trans isomerization, and ultimately, macromolecular stability and function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful chemical tools for molecular design and innovation.

The Unique Role of Proline: A Foundation for Modification

The proline residue is structurally exceptional due to the cyclization of its side chain onto the backbone nitrogen. This feature restricts the backbone dihedral angle φ (phi) and reduces the conformational flexibility of the polypeptide chain.[3] This inherent rigidity is a cornerstone of protein architecture, defining turns, loops, and stabilizing helical structures like the polyproline II (PPII) helix, which is crucial for signal transduction.[2][4]

Two key conformational equilibria are central to proline's function:

-

Pyrrolidine Ring Pucker: The five-membered ring is not planar and exists in two primary, low-energy conformations: Cγ-exo (the Cγ atom is out of the plane on the opposite side of the carboxyl group) and Cγ-endo (Cγ is on the same side).[5]

-

Peptide Bond Isomerization: The Xaa-Pro peptide bond can exist in either a cis or trans conformation. While the trans form is generally favored for most peptide bonds, the energy difference for the Xaa-Pro bond is much smaller, leading to a significant population of the cis isomer (typically 5-30%) in proteins.[6] The slow interconversion between these isomers is often a rate-limiting step in protein folding.[7][8]

Substitution at the C4-position provides a direct and predictable means to manipulate these two equilibria, thereby "editing" the properties of a proline-containing peptide or protein.[7][9]

The Art of Control: Stereoelectronic and Steric Effects at the C4-Position

The choice of a substituent at the C4-position and its stereochemistry (R or S) allows for precise control over the pyrrolidine ring's pucker preference. This control is primarily governed by two major physical organic principles: stereoelectronic effects and steric hindrance.

Stereoelectronic Effects: The Gauche Effect and Hyperconjugation

When an electronegative substituent (e.g., fluorine, hydroxyl, amino) is installed at C4, its orientation relative to the electron-rich C-H and C-N bonds of the ring becomes critical. The ring preferentially adopts a pucker that maximizes stabilizing hyperconjugative interactions and satisfies the gauche effect.[5][7]

-

Gauche Effect: A molecule prefers a conformation where adjacent electron-withdrawing groups are positioned gauche (60° dihedral angle) to each other.

-

Hyperconjugation: This involves the delocalization of electrons from a filled bonding orbital (like σ C-H) to an adjacent empty antibonding orbital (like σ* C-F). This interaction is strongest when the orbitals are anti-periplanar.[8][10]

The interplay of these effects leads to a reliable and predictable outcome:

-

(4R)-Substitution with an electronegative group (e.g., (2S, 4R)-4-fluoroproline, Flp; (2S, 4R)-4-hydroxyproline, Hyp) strongly favors a Cγ-exo pucker .[11]

-

(4S)-Substitution with an electronegative group (e.g., (2S, 4S)-4-fluoroproline, flp) strongly favors a Cγ-endo pucker .[10][12][11]

This stereospecific control over ring pucker directly influences the cis/trans isomerism of the preceding peptide bond. The Cγ-exo pucker preorganizes the backbone to favor a trans amide bond , while the Cγ-endo pucker stabilizes the cis conformation .[7][8]

Caption: Stereoelectronic preorganization and collagen stability.

Modulating Protein Stability and Folding

Beyond collagen, 4-fluoroprolines are widely used to probe and engineer protein stability. [12][13]The strong inductive effect of the fluorine atom not only biases the ring pucker but also accelerates cis/trans isomerization, making it a useful tool for studying protein folding kinetics. [12][13]By replacing a specific proline with either (4R)-Flp or (4S)-flp, researchers can test hypotheses about the required conformation (exo vs. endo pucker, trans vs. cis amide) at that position for proper folding and function. [11][14][15]

Utility in Drug Discovery and Medicinal Chemistry

The conformational control imparted by 4-substituted prolines is a powerful strategy in the design of peptidomimetics and small molecule inhibitors.

Constraining Bioactive Peptides

Many peptide hormones and neurotransmitters adopt specific turn structures (e.g., β-turns) to bind to their receptors. [10][16]By incorporating a 4-substituted proline, the peptide can be locked into this bioactive conformation, increasing receptor affinity and metabolic stability. For instance, 4S-substituted prolines, which favor an endo ring pucker, can be used to promote the δ conformation found in β-turns. [10][16]

Scaffolds for Inhibitor Design

The pyrrolidine ring is a privileged scaffold in medicinal chemistry. [2]Analogs such as 4-aminoproline and boro-proline have been used to develop potent enzyme inhibitors. For example, 4-substituted boro-proline dipeptides are among the most potent inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes. [17]The 4-substituent can be used to optimize binding interactions within the enzyme's active site and to modulate selectivity against related proteases like DPP8 and DPP9. [17]

Introducing Novel Functionality

The C4-position is sufficiently distant from the peptide backbone that it can be modified with a wide range of functional groups with minimal perturbation. [18]This allows for the introduction of:

-

pH-responsive groups: (4R)-Aminoproline contains an amino group that can be protonated, making peptides containing it sensitive to pH changes, a desirable feature for targeted drug delivery. [19][20]* Bioorthogonal handles: Azides or alkynes can be installed for "click" chemistry, enabling the attachment of imaging agents, drugs, or other probes. [7][8][9]* Spectroscopic probes: Fluorine atoms (¹⁹F-NMR) or other labels can be introduced for biophysical studies. [7][9]

Asymmetric Organocatalysis

Proline itself is a foundational organocatalyst, promoting reactions like aldol and Mannich reactions through an enamine-based mechanism. [21][22]Derivatives with substituents on the ring are used to fine-tune the steric and electronic environment of the catalytic transition state, thereby improving the enantioselectivity and efficiency of these transformations. [23][24]For example, 4-trans-aminoproline-based peptides have been successfully employed as catalysts in enantioselective conjugate additions and aldol reactions. [24]

Methodologies: Synthesis and Analysis

General Synthetic Strategies

The most common and cost-effective starting material for the synthesis of diverse 4-substituted prolines is (2S,4R)-4-hydroxyproline (Hyp), which is commercially available in bulk. [3][25]Key synthetic transformations include:

-

Sₙ2 Inversion: To access the (4S) stereochemistry, the hydroxyl group of Hyp is typically converted to a good leaving group (e.g., a sulfonate ester) followed by nucleophilic displacement.

-

Mitsunobu Reaction: This reaction allows for the inversion of the hydroxyl stereochemistry with a variety of nucleophiles. [7][9]* "Proline Editing" on Solid Phase: A powerful technique where a peptide is synthesized containing a protected Hyp residue. After chain assembly, the hydroxyl group is deprotected and selectively modified on-resin, providing rapid access to a library of analogs within a specific peptide sequence. [7][8][9]

Representative Experimental Protocol: Synthesis of (2S,4S)-4-Fluoroproline (flp) Peptide via Proline Editing

This protocol is adapted from established on-resin modification procedures. [7][8]

-

Peptide Synthesis: Synthesize the desired peptide sequence on a rink amide resin using standard Fmoc-based solid-phase peptide synthesis (SPPS). At the desired position, incorporate Fmoc-(2S,4R)-Hyp(tBu)-OH.

-

On-Resin Deprotection: After completing the sequence, treat the resin-bound peptide with 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane, and 2.5% H₂O to cleave the side-chain protecting groups, including the t-butyl ether on Hyp, while the peptide remains on the resin. Wash thoroughly with dichloromethane (DCM).

-

Fluorination: Swell the resin in anhydrous DCM. Add Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) (5 equivalents) to the resin suspension. Allow the reaction to proceed for 1-2 hours at room temperature. Caution: Deoxo-Fluor® is corrosive and moisture-sensitive. Handle in a fume hood under an inert atmosphere.

-

Cleavage and Purification: Wash the resin extensively with DCM, dimethylformamide (DMF), and methanol. Dry the resin. Cleave the final peptide from the resin using a standard TFA cleavage cocktail. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final (4S)-fluoroproline-containing peptide by liquid chromatography-mass spectrometry (LC-MS) and NMR spectroscopy.

Conclusion and Future Outlook

4-Substituted proline analogs represent a mature yet continually expanding field of chemical biology. Their ability to exert precise, predictable control over local peptide and protein conformation through well-understood stereoelectronic and steric effects makes them indispensable tools. From stabilizing the world's most abundant protein to creating next-generation therapeutics and catalysts, the strategic modification of proline's C4-position continues to provide foundational insights and practical solutions. Future work will likely focus on developing novel substitutions to create "smart" materials that respond to multiple stimuli, expanding the catalytic repertoire of proline derivatives, and applying these analogs to increasingly complex biological systems to unravel the intricate relationship between protein structure, dynamics, and function.

References

-

4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. National Center for Biotechnology Information. [Link]

-

The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. National Center for Biotechnology Information. [Link]

-

The Distinct Conformational Landscapes of 4S-Substituted Prolines That Promote an endo Ring Pucker. PubMed. [Link]

-

4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ResearchGate. [Link]

-

COLLAGEN STRUCTURE AND STABILITY. National Center for Biotechnology Information. [Link]

-

Hydroxyproline: Stabilizing Collagen's Triple Helix for Robust Tissues. Drink Harlo. [Link]

-

4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed. [Link]

-

Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]

-

Flexible, Phase-Transfer Catalyzed Approaches to 4-Substituted Prolines. Organic Letters. [Link]

-

Conformational landscape of substituted prolines. SciSpace. [Link]

-

Stabilization of the Collagen Triple Helix by O-Methylation of Hydroxyproline Residues. Journal of the American Chemical Society. [Link]

-

4-Chloroprolines: Synthesis, Conformational Analysis, and Effect on the Collagen Triple Helix. National Center for Biotechnology Information. [Link]

-

Impacts of terminal (4R)-fluoroproline and (4S)-fluoroproline residues on polyproline conformation. PubMed. [Link]

-

Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. PubMed. [Link]

-

Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137. MDPI. [Link]

-

Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. PubMed. [Link]

-

Hydroxyproline. Wikipedia. [Link]

-

Substituted proline derivatives as organocatalysts in Michael reaction. ResearchGate. [Link]

-

Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of Peptides Containing Proline Analogues. Science of Synthesis. [Link]

-

4-substituted prolines: Useful reagents in enantioselective synthesis and conformational restraints in the design of bioactive peptidomimetics. ResearchGate. [Link]

-

Thermodynamic Consequences of Incorporating 4-Substituted Proline Derivatives into a Small Helical Protein. Biochemistry. [Link]

-

Synthesis of 4-substituted prolines as conformationally constrained amino acid analogs. The Journal of Organic Chemistry. [Link]

-

The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. National Center for Biotechnology Information. [Link]

-

Synthesis of 4-(Arylmethyl)proline Derivatives. ResearchGate. [Link]

-

A convenient synthetic route to (2 S ,4 S )-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry. [Link]

-

Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. National Center for Biotechnology Information. [Link]

-

Conformational landscape of substituted prolines. National Center for Biotechnology Information. [Link]

-

Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. National Center for Biotechnology Information. [Link]

-

Structural insights into the potential of 4-fluoroproline to modulate biophysical properties of proteins. Chemical Science. [Link]

-

Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited. New Journal of Chemistry. [Link]

-

Proline Analogues in Drug Design: Current Trends and Future Prospects. ResearchGate. [Link]

-

Proline Derivatives and Analogs. Iris Biotech. [Link]

-

Proline organocatalysis. Wikipedia. [Link]

-

Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. National Center for Biotechnology Information. [Link]

-

Crystal structure of (4S)-aminoproline: conformational insight into a pH-responsive proline derivative. ResearchGate. [Link]

-

4-Substituted boro-proline dipeptides: Synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities. ResearchGate. [Link]

Sources

- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scispace.com [scispace.com]

- 4. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. COLLAGEN STRUCTURE AND STABILITY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Structural insights into the potential of 4-fluoroproline to modulate biophysical properties of proteins - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. The Distinct Conformational Landscapes of 4S-Substituted Prolines That Promote an endo Ring Pucker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 22. Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 25. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Peptidomimetics Using Brominated Proline Derivatives

Introduction: The Strategic Role of Proline Analogs in Peptidomimetic Design

Peptidomimetics, molecules that mimic the structure and function of peptides, are a cornerstone of modern drug discovery. They offer the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] A key strategy in the design of potent peptidomimetics is the introduction of conformational constraints to lock the molecule in its bioactive conformation.[3][4][5] Proline, with its unique cyclic structure, naturally restricts the conformational freedom of the peptide backbone and plays a critical role in protein folding and molecular recognition.[6][7][][9] Consequently, synthetic proline analogs are invaluable tools for medicinal chemists.[10][11]

This guide focuses on the synthesis and application of peptidomimetics incorporating brominated proline derivatives. The introduction of a bromine atom serves a dual purpose. Firstly, it acts as a versatile synthetic handle for further functionalization through nucleophilic substitution or cross-coupling reactions, enabling the creation of diverse proline chimeras.[10][12] Secondly, the bromine atom itself can influence the biological activity and pharmacokinetic properties of the final peptidomimetic through halogen bonding and other interactions.[13][14] We will delve into the synthetic strategies for preparing these valuable building blocks and provide detailed protocols for their incorporation into peptide scaffolds.

The Chemistry of Proline Bromination: A Gateway to Diversity

The regioselective introduction of a bromine atom onto the proline ring is a critical first step. The 3- and 4-positions of the pyrrolidine ring are the most common sites for substitution. The choice of brominating agent and reaction conditions is paramount to achieving the desired stereochemistry and avoiding unwanted side reactions.

Diagram: Synthetic Utility of Brominated Proline

Caption: Workflow for utilizing brominated proline in peptidomimetic synthesis.

Key Synthetic Approaches to Brominated Prolines

Several methods have been developed for the synthesis of brominated proline derivatives. A common strategy involves the direct bromination of a suitable proline precursor. For instance, the synthesis of 3-substituted prolines can be achieved through the nucleophilic substitution of a bromine intermediate.[10][12] This often involves the formation of an imine intermediate, followed by bromination with an electrophilic bromine source like N-bromosuccinimide (NBS).[10]

A particularly powerful and versatile method for accessing 4-substituted prolines, including 4-bromoproline, is the "proline editing" approach.[15][16] This solid-phase strategy begins with the incorporation of hydroxyproline into a peptide sequence. The hydroxyl group is then converted into a leaving group, such as a nosylate or tosylate, which can be displaced by a bromide source with inversion of stereochemistry.[15][16] This method allows for the late-stage functionalization of peptides, providing rapid access to a library of analogs.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a key brominated proline intermediate and its subsequent use in peptidomimetic synthesis.

Protocol 1: Solid-Phase Synthesis of a Peptide Containing 4S-Bromoproline via Proline Editing

This protocol is adapted from the "proline editing" methodology and describes the conversion of a resin-bound peptide containing 4R-hydroxyproline (Hyp) to the corresponding 4S-bromoproline-containing peptide.[15][16]

Materials:

-

Fmoc-4R-Hyp(Trt)-OH

-

Rink Amide MBHA resin

-

Standard Fmoc-amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Workflow Diagram:

Caption: Solid-phase synthesis and proline editing workflow.

Procedure:

-

Peptide Synthesis: Assemble the desired peptide sequence on Rink Amide MBHA resin using standard Fmoc solid-phase peptide synthesis (SPPS) protocols. Incorporate Fmoc-4R-Hyp(Trt)-OH at the desired position.

-

Trityl Deprotection: After completion of the peptide sequence, selectively remove the trityl protecting group from the hydroxyproline residue by treating the resin with a solution of 1% TFA and 5% TIS in DCM for 2 minutes, repeated 5 times. Wash the resin thoroughly with DCM and DMF.

-

Mitsunobu Bromination:

-

Swell the resin in anhydrous DCM.

-

Prepare a solution of triphenylphosphine (10 eq) and carbon tetrabromide (10 eq) in DCM.

-

Add the solution to the resin and shake at room temperature for 2 hours.

-

Wash the resin with DCM, DMF, and finally DCM.

-

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups by treating the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

-

Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry and NMR to confirm the presence of the brominated proline residue.

Self-Validation: The success of the bromination can be confirmed by a characteristic mass shift in the mass spectrum of the final peptide (+62 Da for Br replacing OH). The stereochemistry can be confirmed by NMR analysis of the purified peptide, comparing the chemical shifts of the proline ring protons to known standards.[15]

Protocol 2: Nucleophilic Substitution on a Brominated Proline-Containing Peptide

This protocol describes a representative nucleophilic substitution reaction on the resin-bound 4S-bromoproline-containing peptide to introduce a new functional group.

Materials:

-

Resin-bound peptide containing 4S-bromoproline (from Protocol 1)

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO)

-

DCM

-

DMF

Procedure:

-

Resin Swelling: Swell the resin-bound peptide containing 4S-bromoproline in DMSO.

-

Nucleophilic Substitution:

-

Prepare a solution of sodium azide (20 eq) in DMSO.

-

Add the solution to the resin and heat at 50°C for 12-24 hours.

-

Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

-

-

Washing: After completion of the reaction, wash the resin thoroughly with DMSO, water, DMF, and DCM.

-

Cleavage and Purification: Cleave, purify, and characterize the resulting 4R-azidoproline-containing peptide as described in Protocol 1.

Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMSO is crucial for SN2 reactions as it solvates the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.[17] Heating the reaction mixture increases the reaction rate.

Data Presentation and Characterization

The successful synthesis of brominated proline derivatives and their subsequent conversion to other analogs should be rigorously characterized.

Table 1: Representative Characterization Data

| Compound | Expected Mass [M+H]⁺ | Observed Mass [M+H]⁺ | RP-HPLC Retention Time (min) |

| Ac-Tyr-Hyp-Asn-NH₂ | 481.2 | 481.3 | 10.5 |

| Ac-Tyr-(4S-Br-Pro)-Asn-NH₂ | 543.1 | 543.2 | 12.1 |

| Ac-Tyr-(4R-N₃-Pro)-Asn-NH₂ | 504.2 | 504.3 | 11.2 |

Applications in Drug Development

The ability to introduce a wide range of functionalities onto the proline scaffold via brominated intermediates opens up vast possibilities for drug discovery. For example, the introduction of charged or polar groups can enhance solubility and modulate cell permeability. The incorporation of aromatic or aliphatic side chains can be used to probe interactions with biological targets and improve binding affinity. Furthermore, the constrained nature of these proline analogs can be exploited to stabilize specific secondary structures, such as β-turns, which are often involved in protein-protein interactions.[12]

Conclusion

The synthesis of peptidomimetics using brominated proline derivatives is a powerful strategy for generating novel drug candidates. The versatility of the bromine atom as a synthetic handle allows for the creation of diverse libraries of proline-containing peptidomimetics. The detailed protocols and experimental considerations provided in this guide are intended to equip researchers with the necessary tools to explore this exciting area of medicinal chemistry. The continued development of innovative synthetic methodologies, such as the "proline editing" approach, will undoubtedly further expand the scope and impact of these valuable building blocks in the design of next-generation therapeutics.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Small molecule mimics of trans-proline: synthesis and applications - ePrints Soton [eprints.soton.ac.uk]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability [mdpi.com]

- 6. Proline Derivatives and Analogs [sigmaaldrich.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Proline - Wikipedia [en.wikipedia.org]

- 10. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers | MDPI [mdpi.com]

- 13. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 14. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with (2S, 4S)-1-N-Boc-4-bromo-proline Methyl Ester

Introduction: The Strategic Value of Functionalized Proline Scaffolds

Proline and its derivatives are foundational motifs in medicinal chemistry and drug discovery. Their unique cyclic structure imparts conformational rigidity to peptide chains and serves as a versatile scaffold for presenting diverse chemical functionalities in three-dimensional space.[1][2] The ability to selectively functionalize the proline ring, particularly at the C4-position, opens a vast chemical space for developing novel therapeutics, molecular probes, and catalysts.[3][4]

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, providing powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5] Applying these reactions to chiral building blocks like (2S, 4S)-1-N-Boc-4-bromo-proline methyl ester allows for the stereospecific introduction of aryl, alkynyl, and amino moieties, creating a library of complex and high-value proline analogues from a single, readily available starting material.

This guide provides detailed, field-proven protocols for three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—using (2S, 4S)-1-N-Boc-4-bromo-proline methyl ester as the electrophilic partner. We will delve into the mechanistic underpinnings of each reaction to explain the rationale behind reagent selection and reaction conditions, ensuring researchers can not only execute these protocols but also adapt and troubleshoot them effectively.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-Proline Derivatives

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing C(sp²)-C(sp²) bonds, forming biaryl structures prevalent in pharmaceuticals.[6][7] Its utility stems from the mild reaction conditions and the commercial availability, stability, and low toxicity of its organoboron reagents.[8]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the proline substrate, forming a Pd(II) complex. This is often the rate-determining step.[8]

-

Transmetalation: A base activates the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate complex.[10] This complex then transfers its organic group to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[11]

// Inputs and Outputs pro_br [label="(2S,4S)-Boc-4-bromo-proline Me ester", shape=box, style=filled, fillcolor="#E8E8E8"]; boronic_acid [label="Aryl Boronic Acid\n+ Base", shape=box, style=filled, fillcolor="#E8E8E8"]; product [label="4-Aryl-Proline Product", shape=box, style=filled, fillcolor="#E8E8E8"];

pro_br -> oxidative_addition [style=bold, color="#5F6368"]; boronic_acid -> transmetalation [style=bold, color="#5F6368"]; reductive_elimination -> product [style=bold, color="#5F6368"]; } caption: Suzuki-Miyaura Catalytic Cycle

Experimental Protocol: Synthesis of Methyl (2S, 4S)-1-N-Boc-4-phenylprolinate

This protocol is a representative example for coupling with phenylboronic acid. It can be adapted for various aryl and heteroaryl boronic acids.

Materials:

-

(2S, 4S)-1-N-Boc-4-bromo-proline methyl ester (1.0 equiv)

-

Phenylboronic acid (1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

1,4-Dioxane and Water (4:1 mixture)

-

Nitrogen or Argon gas supply

Procedure:

-

Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (2S, 4S)-1-N-Boc-4-bromo-proline methyl ester, phenylboronic acid, and K₂CO₃.

-

Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst.

-

Degassing: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times. Causality: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the proline substrate.

-

Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Data Summary: Suzuki-Miyaura Coupling

| Parameter | Condition | Rationale / Comment |

| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | dppf is a robust ligand that promotes efficient coupling for a wide range of substrates. |

| Ligand | dppf (part of precatalyst) | Bulky, electron-rich phosphine ligands stabilize the Pd(0) species and facilitate oxidative addition.[5] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is required to activate the boronic acid for transmetalation.[10] Carbonates are often sufficient and tolerate many functional groups. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A polar, often biphasic solvent system is used to dissolve both the organic substrate and the inorganic base/boronate salt. |

| Temperature | 80 - 110 °C | Thermal energy is required to overcome the activation barrier, particularly for the oxidative addition step. |

| Typical Yield | 70 - 95% | Yields are substrate-dependent. Electron-deficient boronic acids may react faster. |

Sonogashira Coupling: Synthesis of 4-Alkynyl-Proline Derivatives

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[12][13] This reaction is distinguished by its use of a dual-catalyst system, employing both palladium and copper(I).[14]

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles.[12]

-

Palladium Cycle: Similar to the Suzuki coupling, this cycle begins with the oxidative addition of the Pd(0) catalyst to the proline-bromide bond.

-

Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate. This step significantly increases the nucleophilicity of the alkyne.

-

Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.

-

Reductive Elimination: The alkynyl and proline groups are reductively eliminated from the Pd(II) center to form the product and regenerate the Pd(0) catalyst.

// Connections between cycles cu_acetylide -> pd_complex [style=bold, color="#5F6368", lhead=cluster_pd_cycle];

// Inputs and Outputs pro_br [label="(2S,4S)-Boc-4-bromo-proline Me ester", shape=box, style=filled, fillcolor="#E8E8E8"]; alkyne [label="Terminal Alkyne\n+ Base (Amine)", shape=box, style=filled, fillcolor="#E8E8E8"]; product [label="4-Alkynyl-Proline Product", shape=box, style=filled, fillcolor="#E8E8E8"];

pro_br -> pd0 [style=invis]; alkyne -> cu_halide [style=invis]; di_org_pd -> product [style=invis]; edge[style=bold, color="#5F6368"]; pro_br -> pd_complex; alkyne -> cu_acetylide; di_org_pd -> product; } caption: Sonogashira Dual Catalytic Cycle

Experimental Protocol: Synthesis of Methyl (2S, 4S)-1-N-Boc-4-(phenylethynyl)prolinate

Materials:

-

(2S, 4S)-1-N-Boc-4-bromo-proline methyl ester (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Nitrogen or Argon gas supply

Procedure:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add (2S, 4S)-1-N-Boc-4-bromo-proline methyl ester, PdCl₂(PPh₃)₂, and CuI under a nitrogen or argon atmosphere.

-

Solvent and Reagent Addition: Add anhydrous THF, followed by the amine base (e.g., Et₃N). Stir for 5 minutes. Then, add phenylacetylene dropwise via syringe.

-

Degassing: It is good practice to degas the solvent and amine base by bubbling nitrogen through them for 15-20 minutes prior to addition. Causality: Oxygen can induce homocoupling of the alkyne (Glaser coupling), a major side reaction.[15]

-

Reaction: Stir the reaction at room temperature. The reaction is often complete within 2-6 hours. Monitor progress by TLC.

-

Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Data Summary: Sonogashira Coupling

| Parameter | Condition | Rationale / Comment |

| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard, commercially available palladium sources that are effective for this transformation. |

| Cu Co-catalyst | Copper(I) Iodide (CuI) | Essential for activating the terminal alkyne by forming the copper acetylide intermediate.[12] |

| Base | Et₃N, DIPEA, Piperidine | Acts as both a base to deprotonate the alkyne and often as a solvent. Must be an amine base. |

| Solvent | THF, DMF, Toluene | Anhydrous polar aprotic solvents are typically used to ensure solubility of all components. |

| Temperature | Room Temperature to 60 °C | The reaction is often facile at room temperature, a significant advantage of this method. |

| Typical Yield | 75 - 98% | Generally very high-yielding with minimal side products if conducted under strictly anaerobic conditions. |

Buchwald-Hartwig Amination: Synthesis of 4-Amino-Proline Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for the formation of carbon-nitrogen bonds, a transformation that is otherwise challenging to achieve.[16][17] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles.[18]

Mechanistic Rationale

The mechanism is analogous to other cross-coupling reactions but with specific considerations for the nitrogen nucleophile.[17]

-

Oxidative Addition: A Pd(0) complex, typically generated in situ, undergoes oxidative addition to the C-Br bond of the proline substrate.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amido complex. This is a crucial step.

-

Reductive Elimination: The C-N bond is formed via reductive elimination from the palladium amido complex, yielding the aminated proline product and regenerating the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to promote this step.[19]

// Inputs and Outputs pro_br [label="(2S,4S)-Boc-4-bromo-proline Me ester", shape=box, style=filled, fillcolor="#E8E8E8"]; amine [label="Primary or Secondary Amine\n+ Strong Base", shape=box, style=filled, fillcolor="#E8E8E8"]; product [label="4-Amino-Proline Product", shape=box, style=filled, fillcolor="#E8E8E8"];

pro_br -> oxidative_addition [style=bold, color="#5F6368"]; amine -> amine_coordination [style=bold, color="#5F6368"]; reductive_elimination -> product [style=bold, color="#5F6368"]; } caption: Buchwald-Hartwig Amination Cycle

Experimental Protocol: Synthesis of Methyl (2S, 4S)-1-N-Boc-4-(phenylamino)prolinate

Materials:

-

(2S, 4S)-1-N-Boc-4-bromo-proline methyl ester (1.0 equiv)

-

Aniline (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene, anhydrous

-

Nitrogen or Argon gas supply

Procedure:

-

Inert Atmosphere Setup: In a glovebox or using Schlenk technique, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vessel. Causality: NaOtBu is highly hygroscopic and reactive; Pd₂(dba)₃ and XPhos are air-sensitive. Excluding air and moisture is paramount.

-

Reagent Addition: Remove the vessel from the glovebox. Add the (2S, 4S)-1-N-Boc-4-bromo-proline methyl ester and anhydrous toluene.

-

Final Addition: Add aniline via syringe.

-

Degassing: Ensure the system is under a positive pressure of inert gas.

-

Reaction: Heat the mixture to 100 °C. Stir until the starting material is consumed as determined by TLC or LC-MS (typically 6-18 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Data Summary: Buchwald-Hartwig Amination

| Parameter | Condition | Rationale / Comment |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) or Pd(II) precatalysts that form the active L-Pd(0) species in situ.[20] |

| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich biaryl monophosphine ligands are essential. They accelerate reductive elimination, which is often slow for C-N bond formation.[19] |

| Base | NaOtBu, KOtBu, LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling.[18] |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are necessary to prevent quenching of the strong base. |

| Temperature | 80 - 110 °C | Higher temperatures are generally required to drive the reaction to completion.[20] |

| Typical Yield | 65 - 90% | Yields are highly dependent on the steric and electronic properties of the amine coupling partner. |

References

-

Synthesis of Functionalized Proline‐Derived Azabicycloalkane Amino Acids and Their Applications in Drug Discovery: Recent Advances. ResearchGate. [Link]

-

Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation. ACS Publications. [Link]

-

Regio- and stereospecific synthesis of C-3 functionalized proline derivatives by palladium catalyzed directed C(sp3)-H arylation. PubMed. [Link]

-

Synthesis of 4-(Arylmethyl)proline Derivatives. ResearchGate. [Link]

-

General mechanism of Suzuki–Miyaura cross-coupling. ResearchGate. [Link]

-

Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]

-

Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. PMC. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. LinkedIn. [Link]

-

Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

-

Synthesis of 4-(Arylmethyl)proline Derivatives. Thieme Chemistry. [Link]

-

Suzuki–Miyaura Cross–Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. RSC Publications. [Link]

-

Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. [Link]

-

Synthesis, Structure, and Catalytic Reactivity of Pd(II) Complexes of Proline and Proline Homologs. MDPI. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. SpringerLink. [Link]

-

Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. RSC Publishing. [Link]

-

An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Organic Chemistry Portal. [Link]

-

An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. PMC. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

The Suzuki Reaction. Myers' Group, Harvard University. [Link]

Sources

- 1. Diastereoselective Synthesis of Highly Functionalized Proline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proline Derivatives and Analogs [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 15. arodes.hes-so.ch [arodes.hes-so.ch]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 19. real.mtak.hu [real.mtak.hu]

- 20. organic-synthesis.com [organic-synthesis.com]

Application Note: Boc-Protection and Deprotection of 4-Bromo-Proline

This Application Note is structured to guide researchers through the nuanced handling of 4-bromo-proline , a valuable but chemically sensitive building block. Unlike standard amino acids, the secondary bromide introduces a risk of elimination (to 3,4-dehydroproline) or substitution, requiring specific modifications to standard Boc protocols.

Executive Summary & Strategic Considerations

4-Bromo-proline is a critical intermediate for synthesizing stapled peptides, peptidomimetics, and conformationally constrained ligands. However, the C4-Bromine substituent acts as a good leaving group, making the molecule susceptible to E2 elimination under basic conditions and nucleophilic substitution (S_N2) under thermal stress.

Core Challenges:

-

Elimination Risk: Strong bases (NaOH, LiOH) used in standard Schotten-Baumann protection can trigger dehydrohalogenation.

-

Acid Stability: While the C-Br bond is generally stable to acid, the workup following Boc-removal is the danger zone. Neutralizing an acidic salt to a free base often spikes pH, causing rapid degradation.

-

Stereochemical Drift: The C4 center can epimerize via transient carbocation formation if conditions are too harsh.

This guide provides mild, self-validating protocols designed to preserve the halogen handle and stereochemical integrity.

Part 1: Boc-Protection Protocol

Objective: Install the tert-butoxycarbonyl group on H-Pro(4-Br)-OH (or its ester) without triggering elimination.

Experimental Logic (Expertise)

Standard amino acid protection often uses NaOH to maintain high pH. For 4-bromo-proline, this is hazardous.[1] We utilize Sodium Bicarbonate (NaHCO₃) as a milder base. It buffers the reaction around pH 8-9, sufficient to nucleophilically activate the amine but insufficient to deprotonate the C3/C5 protons required for E2 elimination.

Materials

-

Substrate: 4-Bromo-L-proline hydrobromide (H-Pro(4-Br)-OH·HBr)

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O)[2]

-

Base: Sodium Bicarbonate (NaHCO₃)

-

Solvent: THF / Water (1:1 v/v)

Step-by-Step Protocol

-

Dissolution: In a round-bottom flask, dissolve 1.0 equiv of H-Pro(4-Br)-OH·HBr in water (5 mL per gram of substrate).

-

Buffering: Add 2.5 equiv of NaHCO₃. Note: Evolution of CO₂ will occur.[3][4] Stir until gas evolution ceases and the solution is clear.

-

Reagent Addition: Dilute the mixture with an equal volume of THF. Add 1.1 equiv of Boc₂O dropwise at 0°C.

-

Why? Adding Boc₂O slowly at low temperature prevents exotherms that could encourage side reactions.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Workup (Critical):

-

Evaporate THF under reduced pressure (keep bath <35°C).

-

Acidify the remaining aqueous layer carefully with 1M KHSO₄ or 10% Citric Acid to pH 3–4.

-

Avoid HCl: Strong mineral acids can cause isobutylene loss or premature deprotection.

-

Extract immediately with Ethyl Acetate (3x).

-

-

Isolation: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

Result: N-Boc-4-bromo-proline is typically obtained as a white foam/solid.

-

Quantitative Data Summary

| Parameter | Standard Proline | 4-Bromo-Proline Protocol | Reason |

| Base | 1M NaOH (pH >12) | Sat. NaHCO₃ (pH ~8.5) | Prevent E2 elimination to dehydroproline. |

| Acidification | Conc. HCl to pH 1 | 10% Citric Acid to pH 3 | Prevent acid-catalyzed hydrolysis of C-Br. |

| Yield Target | >95% | 85–92% | Milder conditions sacrifice slight kinetics for purity. |

Part 2: Boc-Deprotection Protocol

Objective: Remove the Boc group to yield the free amine or salt for subsequent coupling.

Experimental Logic (Trustworthiness)

The "TFA/DCM" method is standard but problematic for scale-up due to the volatility of TFA and the difficulty of removing it completely without heating (which degrades the bromide). Recommended Method: HCl in Dioxane . This method precipitates the product directly as the hydrochloride salt, avoiding the need for rotary evaporation of acidic liquids and minimizing exposure to moisture (hydrolysis risk).

Step-by-Step Protocol

-

Preparation: Dissolve N-Boc-4-bromo-proline (1.0 equiv) in minimal dry 1,4-Dioxane .

-

Acidolysis: Add 4M HCl in Dioxane (5–10 equiv) dropwise at 0°C under Argon.

-

Visual Check: A white precipitate (the amine salt) should begin to form within 15–30 minutes.

-

-

Completion: Stir at RT for 1–2 hours. Monitor by TLC (stain with Ninhydrin; Boc-protected amine does not stain, free amine stains red/purple).

-

Isolation (The "No-Heat" Method):

-

Do NOT evaporate. Instead, dilute the reaction mixture with cold Diethyl Ether (Et₂O) or Hexane .

-

Filter the white precipitate under inert atmosphere (nitrogen blanket) if possible.

-

Wash the filter cake copiously with Et₂O to remove residual Boc byproducts (tert-butyl chloride/alcohol).

-

-

Drying: Vacuum dry the solid at RT.

-

Storage: Store as the HCl salt at -20°C. Do not convert to free base for storage.

-

Troubleshooting: The "Free Base" Trap

If you must use the free base for the next step (e.g., a coupling reaction sensitive to salt):

-

Do NOT use aqueous extraction with NaOH.

-

Protocol: Suspend the HCl salt in DCM. Add DIEA (Diisopropylethylamine) or NMM (N-methylmorpholine) in situ immediately before the coupling agent. This releases the free amine transiently in the presence of the electrophile, minimizing the lifetime of the unstable free amine species.

Visualizing the Chemistry

The following diagrams illustrate the reaction pathways and the critical "Danger Zone" where elimination occurs.

Diagram 1: Protection & Deprotection Workflow

Caption: Optimized workflow emphasizing pH control and anhydrous conditions to maximize stability.

Diagram 2: The Elimination Risk (Mechanism)

Caption: Pathway of degradation. Exposure to strong base triggers E2 elimination of HBr, destroying the chiral center and the halogen handle.

Analytical Validation

To ensure the protocol was successful, verify the following signals:

-

¹H NMR (DMSO-d₆):

-

C4-H (Methine): Look for a multiplet around 4.6–4.8 ppm .

-

Check: If this signal disappears and alkene protons appear (5.8–6.0 ppm), elimination has occurred.

-

-

Boc Group: Strong singlet at 1.40 ppm (9H) for the protected species.

-

-

Mass Spectrometry (ESI):

-

Isotope Pattern: Bromine has two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. The molecular ion [M+H]⁺ should show a distinct "doublet" peak separated by 2 mass units.

-

Validation: If the M+2 peak is missing, you likely have the dehydro-impurity or hydrolyzed alcohol.

-

-

References

-

Common Organic Chemistry. "Boc Protection Mechanism and Protocols." Available at: [Link]

-

Royal Society of Chemistry (RSC). "General Procedure for the deprotection of the Boc-group." Polymer Chemistry Supporting Information. Available at: [Link]

-

ResearchGate. "Large-Scale Practical Process of Boc-Protected 4-Fluoro-L-Proline." (Analogous halogenated proline handling). Available at: [Link]

Sources

Application Notes and Protocols: (2S, 4S)-1-N-Boc-4-bromo-proline as a Scaffold for Novel Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The constrained cyclic structure of proline makes it a cornerstone in medicinal chemistry, particularly for designing peptidomimetics that target enzyme active sites. The introduction of substituents at the C4-position of the pyrrolidine ring offers a powerful strategy to modulate potency, selectivity, and pharmacokinetic properties. This guide details the strategic application of (2S, 4S)-1-N-Boc-4-bromo-proline , a versatile chiral building block, in the development of potent and selective enzyme inhibitors. We provide in-depth scientific rationale, detailed synthetic protocols for derivatization via nucleophilic substitution, and a comprehensive methodology for evaluating the inhibitory activity of the resulting compounds against a representative protease target.

Introduction: The Strategic Advantage of a C4-Substituted Proline Scaffold

The proline ring's rigidity reduces the entropic penalty of binding to a protein target, often leading to higher affinity compared to more flexible acyclic analogues.[1] The (2S, 4S) stereochemistry of the starting material pre-organizes the substituents in a specific spatial orientation, which is critical for precise interaction with enzyme subsites.

(2S, 4S)-1-N-Boc-4-bromo-proline is a particularly valuable starting material for several key reasons:

-

The Proline Core: It mimics the natural proline residue, making it an excellent starting point for inhibitors of proteases that recognize proline-containing substrates, such as Dipeptidyl Peptidase IV (DPP-IV) or Cathepsin K.[2][3] The S2 subsite of Cathepsin K, for instance, is known to be small and shallow, showing a preference for proline or hydroxyproline at this position.[3]

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection of the ring nitrogen under a wide range of reaction conditions, yet it can be cleanly removed under acidic conditions without affecting most other functional groups.

-

The C4-Bromo Substituent: The bromine atom serves as an excellent leaving group for nucleophilic substitution (SN2) reactions.[4] This allows for the stereospecific introduction of a diverse array of chemical functionalities at the C4 position, enabling extensive Structure-Activity Relationship (SAR) studies. The SN2 mechanism ensures an inversion of stereochemistry at the C4 carbon, transforming the (4S)-bromo starting material into a (4R)-substituted product.[5] This stereochemical control is paramount for optimizing interactions within a defined enzyme binding pocket.

The introduction of a halogen, like bromine, into a molecular structure is a well-established strategy in drug design. Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can significantly enhance binding affinity and specificity.[4]

Synthetic Protocol: Diversification via Nucleophilic Substitution

This section provides a representative protocol for the synthesis of a novel 4-substituted proline derivative, a potential enzyme inhibitor, starting from (2S, 4S)-1-N-Boc-4-bromo-proline. The example uses 4-thiocresol as the nucleophile to generate a (2S, 4R)-4-(p-tolylthio)-L-proline derivative. This class of sulfur-containing compounds is relevant to the development of inhibitors for enzymes like the antihypertensive drug target, angiotensin-converting enzyme (ACE).[6]

Workflow for Synthesis and Characterization

Caption: Synthetic workflow for a 4-substituted proline derivative.

Protocol 2.1: Synthesis of (2S, 4R)-1-(tert-butoxycarbonyl)-4-(p-tolylthio)pyrrolidine-2-carboxylic acid

Materials:

-

(2S, 4S)-1-N-Boc-4-bromo-proline (1.0 eq)[7]

-

4-Thiocresol (1.2 eq)

-

Potassium carbonate (K₂CO₃, 2.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for flash chromatography

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add (2S, 4S)-1-N-Boc-4-bromo-proline (e.g., 294 mg, 1.0 mmol) and anhydrous DMF (10 mL).

-

Add potassium carbonate (345 mg, 2.5 mmol) and 4-thiocresol (149 mg, 1.2 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

-

Separate the layers. Wash the organic layer with 1 M HCl (2 x 25 mL) and then with brine (1 x 25 mL).

-